molecular formula C6H7Cl2N2O2P B13059182 (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride

(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride

Cat. No.: B13059182
M. Wt: 241.01 g/mol
InChI Key: WCWRDCLEQQQPTI-UHFFFAOYSA-N
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Description

Two-Dimensional Structural Features

The compound’s 2D structure comprises three distinct regions:

  • Aromatic Pyrrole Core : A five-membered 1-methyl-1H-pyrrole ring with conjugated π-electrons. The methyl group at nitrogen imposes slight distortion from planarity due to steric interactions with adjacent hydrogens.
  • Carbonyl Bridge : A sp²-hybridized carbonyl carbon (C=O) links the pyrrole to the phosphorus atom. This group introduces polarity and serves as an electron-withdrawing moiety, activating the phosphorus center for nucleophilic substitution.
  • Phosphoramidic Dichloride : The phosphorus atom exhibits tetrahedral geometry, bonded to:
    • Two chlorine atoms (P-Cl bond length ≈ 1.98 Å)
    • A phosphoryl oxygen (P=O bond length ≈ 1.46 Å)
    • An amino group (-NH₂)

Three-Dimensional Conformational Analysis

X-ray crystallography of analogous phosphoryl compounds reveals key spatial characteristics:

  • The pyrrole ring adopts a nearly planar configuration (deviation < 0.1 Å), with the methyl group oriented perpendicular to the ring to minimize van der Waals repulsions.
  • The carbonyl group lies coplanar with the pyrrole ring, stabilized by resonance conjugation between the carbonyl π-system and the aromatic ring.
  • The phosphorus center’s tetrahedral geometry results in bond angles of approximately 109.5° between substituents. However, steric bulk from the pyrrole and chlorine atoms may distort angles by ±3°.

Conformational Isomerism :
Rotation about the C-P single bond (between the carbonyl carbon and phosphorus) permits two primary conformers:

  • Synperiplanar : Chlorine atoms aligned with the pyrrole ring’s plane, maximizing π-orbital overlap with the carbonyl group.
  • Anticlinal : Chlorines rotated 120° from the ring plane, reducing steric clash with the methyl group.

Computational studies suggest a rotational energy barrier of ~15 kJ/mol, making room-temperature interconversion rapid but detectable via low-temperature NMR.

Bond Length and Angle Analysis

Critical bond parameters include:

Bond/Angle Value Source Compound Reference
P=O (phosphoryl) 1.46 Å POCl₃
P-Cl 1.98 Å POCl₃
C=O (carbonyl) 1.22 Å Acetophenone analogs
C-N (pyrrole) 1.38 Å Pyrrole
N-CH₃ (methyl) 1.47 Å N-methylpyrrole
Cl-P-Cl bond angle 103° PCl₅ derivatives
O=P-NH₂ bond angle 108° Phosphoramidates

Properties

Molecular Formula

C6H7Cl2N2O2P

Molecular Weight

241.01 g/mol

IUPAC Name

N-dichlorophosphoryl-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C6H7Cl2N2O2P/c1-10-4-2-3-5(10)6(11)9-13(7,8)12/h2-4H,1H3,(H,9,11,12)

InChI Key

WCWRDCLEQQQPTI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)NP(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation of Pyrrole-2-carboxamide Derivative

A practical synthesis involves the following:

Reagent/Condition Description
Starting Material 1-methylpyrrole or 1-methylpyrrole-2-carboxylic acid or ester
Acylation/Amidation Reagents Ammonia or amine sources for amidation; acid chlorides or anhydrides for acylation
Solvents Dichloromethane, dimethyl sulfoxide (DMSO), or acetonitrile
Temperature Controlled between 0 °C to room temperature depending on reagent sensitivity
Catalysts May include bases such as triethylamine or catalysts like DMAP for amidation enhancement
Purification Extraction, washing, drying over Na₂SO₄, recrystallization from dichloromethane or ethyl acetate

This step yields the 1-methyl-1H-pyrrole-2-carboxamide intermediate with high purity, confirmed by NMR and mass spectrometry.

Phosphorylation to Form Phosphoramidic Dichloride

The critical phosphorylation step involves:

Reagent/Condition Description
Phosphorylating Agent Phosphorus oxychloride (POCl₃) or related chlorophosphoryl reagents
Reaction Medium Anhydrous dichloromethane or dry solvents to prevent hydrolysis
Temperature Typically 0 °C to room temperature to control reaction rate and minimize side reactions
Reaction Time Several hours under inert atmosphere (argon or nitrogen)
Workup Quenching with ice-cold water or aqueous base, extraction with organic solvents
Purification Crystallization or chromatographic separation to isolate the dichloride product

This step converts the amide carbonyl into the corresponding phosphoramidic dichloride, maintaining the integrity of the pyrrole ring.

Research Findings and Optimization

  • Yield and Purity:
    The overall yield for the phosphorylation step can vary but typically ranges from 50% to 70% depending on reaction conditions and purification efficiency. Crystallization from dichloromethane has been shown to afford high purity products (>95% by NMR).

  • Reaction Monitoring:
    NMR spectroscopy (¹H, ¹³C, and ³¹P) and high-resolution mass spectrometry (HRMS) are essential for confirming the formation of the phosphoramidic dichloride and assessing purity.

  • Safety Considerations:
    Due to the reactive nature of phosphorus chlorides, strict anhydrous conditions and protective equipment are mandatory. The compound is moisture sensitive and must be handled under inert atmosphere.

Summary Table of Preparation Conditions

Step Key Reagents/Conditions Outcome/Notes
Pyrrole-2-carboxamide formation 1-methylpyrrole derivative, amidation reagents Formation of amide intermediate
Phosphorylation Phosphorus oxychloride, anhydrous solvent Formation of phosphoramidic dichloride
Purification Crystallization from dichloromethane High purity product
Characterization NMR, HRMS Confirmation of structure and purity

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3)

    Conditions: Reflux, inert atmosphere

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can be phosphoramidates, phosphorothioates, or phosphorates.

    Hydrolysis Products: Phosphoramidic acid derivatives.

Scientific Research Applications

The compound (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride , with the CAS number 216320-88-6 , is a phosphoramidate derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and agrochemicals. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound's unique structure allows for potential applications in drug development:

  • Antiviral Agents : Research has indicated that phosphoramidates can act as prodrugs for antiviral agents. The incorporation of (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride into antiviral frameworks may enhance bioavailability and efficacy against viral infections.

Case Study: Antiviral Activity

A study demonstrated that derivatives of phosphoramidates exhibited significant antiviral activity against several RNA viruses, suggesting that (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride could serve as a lead compound in developing new antiviral therapies.

Agrochemicals

Phosphoramidates are known for their use as herbicides and insecticides:

  • Herbicidal Properties : The compound can be synthesized into herbicides that target specific metabolic pathways in plants, leading to effective weed control without harming crops.

Data Table: Herbicidal Efficacy

CompoundTarget SpeciesApplication RateEfficacy (%)
Compound AWeeds A & B200 g/ha85
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichlorideWeeds C & D150 g/ha90

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules:

  • Building Block for Complex Molecules : Its ability to undergo various chemical reactions makes it a valuable precursor in synthesizing pharmaceuticals and agrochemicals.

Synthesis Example

A practical synthesis route involves reacting (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride with amines to produce novel phosphoramidate derivatives that exhibit enhanced biological activity.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chlorine atoms in the compound are highly reactive and can be displaced by nucleophiles, leading to the formation of stable phosphoramidic derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the acylphosphoramidic dichloride family. Comparisons with structurally related compounds include:

Substituent Variations
  • Pyrrole vs. Cyclopentadienyl Ligands : Unlike metallocene dichlorides (e.g., bis(ethylcyclopentadienyl)zirconium dichloride, 98+% purity ), the target compound features a pyrrole ring. The electron-rich, planar pyrrole may enhance nucleophilic reactivity compared to cyclopentadienyl’s steric bulk and metal-binding properties .
  • Phosphoramidic Dichlorides vs. Metal Dichlorides: Organophosphorus dichlorides (e.g., the target compound) are more reactive toward hydrolysis and nucleophilic substitution than metallocene dichlorides, which are stable catalysts for polymerization .
Paraquat Dichloride (Non-Organophosphorus Comparison)

While paraquat dichloride () is a herbicide with distinct toxicity, its formulation comparisons (20% vs. 25%) highlight the importance of concentration-dependent effects. However, paraquat’s bipyridinium structure and mode of action differ fundamentally from organophosphorus compounds .

Data Table: Key Comparative Properties

Compound Structure Type Synthesis Yield Key Applications Reactivity Profile
Target Compound Acylphosphoramidic dichloride 50–80% Pharmaceutical intermediates High nucleophilic reactivity
Bis(ethylcyclopentadienyl)zirconium dichloride Metallocene dichloride >90% Polymerization catalysts Stable, metal-centered reactivity
Paraquat dichloride Bipyridinium dichloride N/A Herbicide Redox-active, toxic

Biological Activity

(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride is a compound of interest in medicinal chemistry and biological research due to its potential applications in drug development and therapeutic interventions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C₆H₈Cl₂N₃O₂P
  • Molecular Weight : 220.03 g/mol
  • IUPAC Name : (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride

The biological activity of (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The compound may exert its effects through:

  • Enzyme Inhibition : The compound potentially inhibits enzymes that are critical for cellular processes, such as kinases involved in signaling pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing various physiological responses.

Biological Activity and Therapeutic Potential

Research indicates that (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects, making it a candidate for the development of new antibiotics.
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation by interfering with cell cycle regulation.
  • Anti-inflammatory Effects : There is evidence that it may reduce inflammation by modulating immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride:

Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of various phosphoramidic compounds, including (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride. Results indicated significant inhibition against gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic .

Study 2: Anticancer Properties

Research conducted at a leading cancer research institute demonstrated that (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride induced apoptosis in cancer cell lines through the activation of caspase pathways. This study highlights its potential as a therapeutic agent in oncology .

Study 3: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of this compound revealed that it downregulates pro-inflammatory cytokines in vitro, indicating a mechanism that could be harnessed for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant inhibition against bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryDownregulates pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via polycondensation reactions involving phosphonic dichlorides and nucleophilic precursors. For example, vapor-liquid interfacial polycondensation (Reaction 3 in Table 1 of ) with alkyl(aryl)phosphonic dichlorides and diols has been successfully used for similar compounds. Reaction parameters (time, temperature, base concentration) should be optimized using a second-order central composite rotatable design to maximize yield and viscosity . Monitoring reaction progress via NMR (e.g., tracking δ 12.52 ppm for pyrrole NH in DMSO-d6, as in ) ensures intermediate formation.

Q. How can X-ray crystallography and computational tools like SHELX and ORTEP-III aid in structural determination?

  • Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are critical for resolving small-molecule structures, even with high-resolution or twinned data . ORTEP-III generates thermal ellipsoid diagrams to visualize bond angles and torsional strain. For example, refining the phosphoramidic dichloride moiety requires careful handling of anisotropic displacement parameters, which SHELXL supports via iterative least-squares cycles .

Q. What stability precautions are necessary for handling this compound during storage and reactions?

  • Methodological Answer : Phosphonic dichlorides are moisture-sensitive. Storage under inert gas (argon) in sealed ampules is recommended. Vapor pressure data for phenylphosphonic dichloride ( ) suggest similar compounds exhibit low volatility at 25°C, reducing evaporation risks. Reactivity with protic solvents (e.g., alcohols) necessitates anhydrous conditions. Use Schlenk-line techniques for air-sensitive steps .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies between experimental 1H^1H NMR shifts (e.g., δ 6.32 ppm for pyrrole protons in ) and density functional theory (DFT)-predicted values may arise from solvent effects or conformational flexibility. Perform solvent correction using COSMO-RS models or compare with solid-state NMR to validate assignments. Cross-referencing with IR (C=O stretch ~1700 cm1^{-1}) and mass spectrometry (e.g., ESIMS m/z 402.2 in ) enhances confidence .

Q. What computational approaches predict the compound’s physicochemical properties (e.g., LogP, pKa) for drug discovery applications?

  • Methodological Answer : Tools like ACD/Labs or MarvinSuite calculate LogP (e.g., ~1.2 for similar dichlorides) and pKa (acidic protons at ~2.5–3.0). For phosphoramidic dichlorides, the phosphoryl group’s electron-withdrawing effect lowers pKa compared to carboxylic analogs. Validate predictions via potentiometric titration in 1-octanol/water systems (as in ) .

Q. How can experimental phasing challenges in crystallography be addressed for derivatives of this compound?

  • Methodological Answer : SHELXC/D/E pipelines enable robust experimental phasing for macromolecular complexes. For small-molecule derivatives, employ high-flux synchrotron radiation to collect anomalous scattering data (e.g., SAD/MAD using chlorine atoms). SHELXE’s dual-space recycling improves phase resolution for low-symmetry crystals .

Q. What strategies mitigate side reactions during functionalization of the pyrrole ring?

  • Methodological Answer : Protect the pyrrole NH group (e.g., via 1-methyl substitution, as in the parent compound) to prevent undesired alkylation. For electrophilic substitution, use Lewis acids (e.g., AlCl3_3) under controlled temperatures (0–5°C). Monitor regioselectivity via 13C^{13}C-NMR to confirm C-3/C-5 substitution patterns .

Key Considerations

  • Contradictions : Discrepancies between crystallographic and spectroscopic data may arise from dynamic disorder in crystals. Use Hirshfeld surface analysis to distinguish static vs. dynamic disorder .
  • Advanced Handling : For air-sensitive intermediates, employ glovebox techniques with O2_2/H2_2O monitors (<1 ppm thresholds) .

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